4-(Diethylamino)salicylaldehyde azine
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Overview
Description
5-(DIETHYLAMINO)-2-[(E)-[(2E)-2-{[4-(DIETHYLAMINO)-2-HYDROXYPHENYL]METHYLIDENE}HYDRAZIN-1-YLIDENE]METHYL]PHENOL is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of diethylamino groups, hydroxyl groups, and a hydrazone linkage, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(DIETHYLAMINO)-2-[(E)-[(2E)-2-{[4-(DIETHYLAMINO)-2-HYDROXYPHENYL]METHYLIDENE}HYDRAZIN-1-YLIDENE]METHYL]PHENOL typically involves the following steps:
Formation of the hydrazone linkage: This step involves the reaction of 4-(DIETHYLAMINO)-2-HYDROXYBENZALDEHYDE with hydrazine hydrate under acidic conditions to form the hydrazone intermediate.
Condensation reaction: The hydrazone intermediate is then reacted with 5-(DIETHYLAMINO)-2-HYDROXYBENZALDEHYDE under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(DIETHYLAMINO)-2-[(E)-[(2E)-2-{[4-(DIETHYLAMINO)-2-HYDROXYPHENYL]METHYLIDENE}HYDRAZIN-1-YLIDENE]METHYL]PHENOL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The diethylamino groups can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, 5-(DIETHYLAMINO)-2-[(E)-[(2E)-2-{[4-(DIETHYLAMINO)-2-HYDROXYPHENYL]METHYLIDENE}HYDRAZIN-1-YLIDENE]METHYL]PHENOL is studied for its potential as a fluorescent probe. Its ability to emit fluorescence under specific conditions makes it useful for imaging and tracking biological processes.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its structural features suggest it may interact with biological targets, making it a candidate for drug development.
Industry
In industrial applications, this compound is used in the development of dyes and pigments. Its vibrant color and stability make it suitable for use in various products, including textiles and inks.
Mechanism of Action
The mechanism of action of 5-(DIETHYLAMINO)-2-[(E)-[(2E)-2-{[4-(DIETHYLAMINO)-2-HYDROXYPHENYL]METHYLIDENE}HYDRAZIN-1-YLIDENE]METHYL]PHENOL involves its interaction with molecular targets such as enzymes and receptors. The diethylamino groups and hydrazone linkage play a crucial role in binding to these targets, leading to modulation of their activity. The compound may also participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-(DIETHYLAMINO)-2-HYDROXYBENZALDEHYDE: A precursor in the synthesis of the target compound.
5-(DIETHYLAMINO)-2-HYDROXYBENZALDEHYDE: Another precursor used in the synthesis.
HYDRAZINE HYDRATE: A reagent used in the formation of the hydrazone linkage.
Uniqueness
5-(DIETHYLAMINO)-2-[(E)-[(2E)-2-{[4-(DIETHYLAMINO)-2-HYDROXYPHENYL]METHYLIDENE}HYDRAZIN-1-YLIDENE]METHYL]PHENOL is unique due to its combination of diethylamino groups, hydroxyl groups, and hydrazone linkage. This combination imparts distinct chemical properties, making it versatile for various applications in scientific research and industry.
Properties
CAS No. |
1312884-11-9 |
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Molecular Formula |
C22H30N4O2 |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
5-(diethylamino)-2-[(E)-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidenehydrazinylidene]methyl]phenol |
InChI |
InChI=1S/C22H30N4O2/c1-5-25(6-2)19-11-9-17(21(27)13-19)15-23-24-16-18-10-12-20(14-22(18)28)26(7-3)8-4/h9-16,27-28H,5-8H2,1-4H3/b23-15+,24-16+ |
InChI Key |
DCNINSVDHJVQPU-DFEHQXHXSA-N |
Isomeric SMILES |
CCN(C1=CC(=C(C=C1)/C=N/N=C/C2=C(C=C(C=C2)N(CC)CC)O)O)CC |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C=NN=CC2=C(C=C(C=C2)N(CC)CC)O)O |
Origin of Product |
United States |
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